molecular formula C13H8Cl2O2 B1371255 2-Chloro-4-(4-chlorophenyl)benzoic acid CAS No. 334018-55-2

2-Chloro-4-(4-chlorophenyl)benzoic acid

Cat. No.: B1371255
CAS No.: 334018-55-2
M. Wt: 267.1 g/mol
InChI Key: QEEQOSLLOAEEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two chlorine atoms attached to the biphenyl structure and a carboxylic acid group at the para position of one of the phenyl rings

Scientific Research Applications

Chemistry: 3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the effects of chlorinated biphenyl derivatives on biological systems. It may serve as a model compound for investigating the toxicity and environmental impact of polychlorinated biphenyls (PCBs).

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs with anti-inflammatory or anticancer properties.

Industry: In the industrial sector, 3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is used in the production of specialty chemicals, polymers, and materials with specific properties. It may also be used as a precursor for the synthesis of dyes and pigments.

Safety and Hazards

PCBs, including 3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid, were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects . Therefore, handling such compounds requires appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid typically involves the chlorination of biphenyl followed by carboxylation. One common method is the Friedel-Crafts acylation of biphenyl with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further chlorination to introduce the chlorine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and carboxylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atoms in 3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxyl or amino groups.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylate salts or esters.

    Reduction Reactions: The compound can undergo reduction reactions to form biphenyl derivatives with reduced functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used under mild conditions to replace chlorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the carboxylic acid group.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Major Products:

  • Substituted biphenyl derivatives with various functional groups.
  • Oxidized products such as carboxylate salts or esters.
  • Reduced biphenyl derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and carboxylic acid group can form specific interactions with these targets, leading to various biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

  • 3,3’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid
  • 4,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid
  • 3,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid

Comparison: 3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positions of the chlorine atoms and the carboxylic acid group. This unique arrangement can influence its reactivity, biological activity, and applications. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-4-(4-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEQOSLLOAEEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626168
Record name 3,4'-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334018-55-2
Record name 3,4'-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzoate and 4-bromochlorobenzene, 2-chloro-4-(4′-chlorophenyl)benzoic acid was obtained in the same method as in Production Example 292b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(4-chlorophenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(4-chlorophenyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(4-chlorophenyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(4-chlorophenyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(4-chlorophenyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(4-chlorophenyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.